molecular formula C18H25N3O3 B2364213 N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide CAS No. 2034309-11-8

N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide

Cat. No. B2364213
CAS RN: 2034309-11-8
M. Wt: 331.416
InChI Key: AKOXDBHVSPDWBS-UHFFFAOYSA-N
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Description

N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used to treat non-small cell lung cancer (NSCLC).

Scientific Research Applications

Antimicrobial Activity

N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide: has been investigated for its antimicrobial potential. In a study by Mandala et al., a series of related compounds were synthesized and screened for in vitro antimicrobial activity. These derivatives demonstrated significant antibacterial and antifungal effects, comparable to standard antimicrobial agents . Further investigations using docking studies revealed insights into the binding interactions between the compound and oxidoreductase proteins.

Anticancer Properties

Coumarin-based compounds, including derivatives like N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide , have attracted attention as potential anticancer agents. While specific studies on this compound are limited, its structural features suggest potential for further exploration in cancer research. Coumarins have been studied for their cytotoxic effects and inhibition of cancer cell growth .

Anti-HIV Activity

Although direct evidence for anti-HIV activity of N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide is scarce, the presence of a piperazine moiety in its structure hints at possible antiviral properties. Piperazine derivatives have been investigated as potential anti-HIV agents, and further studies could explore this compound’s efficacy against HIV .

Anticoagulant Potential

While not extensively studied, coumarin derivatives have been associated with anticoagulant effects. The presence of a coumarin scaffold in N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide warrants investigation into its anticoagulant properties .

Antioxidant and Anti-inflammatory Activity

Coumarins, including those with piperazine moieties, have demonstrated antioxidant and anti-inflammatory effects. Although specific data on this compound is lacking, its structural similarity to known coumarins suggests potential in these areas .

Drug Discovery and Medicinal Chemistry

The unique combination of a piperazine ring and a coumarin scaffold makes N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide an interesting candidate for drug discovery. Medicinal chemists may explore modifications to enhance its bioactivity, optimize pharmacokinetics, and develop novel therapeutic agents .

properties

IUPAC Name

N-[4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13(22)19-15-5-3-14(4-6-15)18(23)21-11-16(12-21)20-9-7-17(24-2)8-10-20/h3-6,16-17H,7-12H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOXDBHVSPDWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3CCC(CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide

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